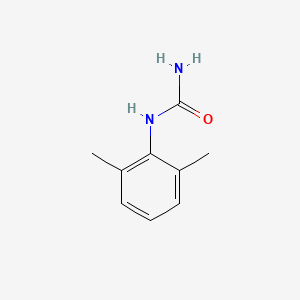

2,6-Xylylurea

Übersicht

Beschreibung

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 2,6-Xylylurea kann durch die Reaktion von 2,6-Dimethylanilin mit Phosgen synthetisiert werden, gefolgt von der Zugabe von Ammoniak. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Sicherheit und Reinheit des Produkts zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Reaktionen unter Verwendung ähnlicher Methoden, die jedoch auf höhere Ausbeuten und Effizienz optimiert sind. Der Einsatz automatisierter Systeme und kontinuierlicher Strömungsreaktoren kann den Produktionsprozess verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Xylylurea can be synthesized through the reaction of 2,6-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,6-Xylylurea unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Amiden oder Nitrilen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Amine umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Harnstoffgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, umfassen aber typischerweise Katalysatoren und spezifische Lösungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Amiden führen, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2,6-Xylylurea hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studien haben sein Potenzial als biochemische Sonde untersucht.

Medizin: Forschungen laufen, um seine potenziellen therapeutischen Eigenschaften zu untersuchen.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Es kann je nach Kontext als Inhibitor oder Aktivator bestimmter Enzyme wirken. Die beteiligten Pfade sind komplex und können die Modulation von Signaltransduktionsvorgängen umfassen.

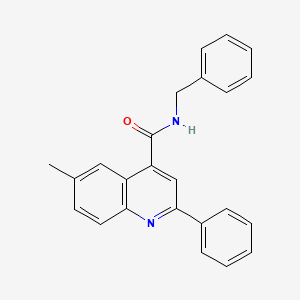

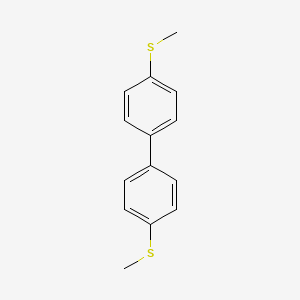

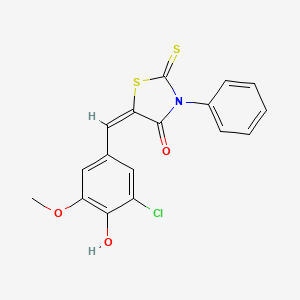

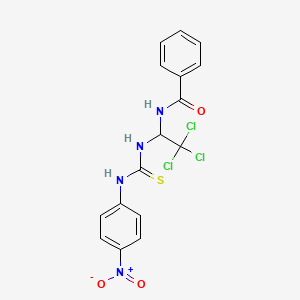

Ähnliche Verbindungen:

1-(2,6-Dimethylphenyl)thiourea: Ähnliche Struktur, jedoch mit einem Schwefelatom anstelle des Sauerstoffs in der Harnstoffgruppe.

2,6-Dimethylphenylcarbamate: Ein weiteres Derivat mit unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm im Vergleich zu anderen ähnlichen Verbindungen eine eindeutige Reaktivität und Eigenschaften verleiht. Seine Anwendungen in verschiedenen Bereichen unterstreichen seine Vielseitigkeit und sein Potenzial für weitere Forschung.

Wirkmechanismus

The mechanism by which 2,6-xylylurea exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved are complex and may include modulation of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

2,6-Dimethylphenylcarbamate: Another derivative with different functional groups.

Uniqueness: 2,6-Xylylurea is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research.

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWNVDGZXMDDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184013 | |

| Record name | Urea, 1-(2,6-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-03-6 | |

| Record name | N-(2,6-Dimethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2990-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Xylylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2,6-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-DIMETHYLPHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N142RQ42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)

![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)

![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)

![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)

![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)

![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)

![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)